3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H29ClNO. It is a derivative of propanamine, characterized by the presence of a decyloxy group and a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride typically involves the reaction of 3-chloropropan-1-amine with decanol in the presence of a base, followed by quaternization with dimethylamine. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 3-chloropropan-1-amine, decanol, dimethylamine
Reaction Conditions: Elevated temperatures (80-100°C), high pressure
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Forms corresponding N-oxide derivatives
Reduction: Can be reduced to primary amines
Substitution: Reacts with halogens to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: N-oxide derivatives
Reduction: Primary amines
Substitution: Halogenated amines
Wissenschaftliche Forschungsanwendungen
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a bioactive compound in cellular studies
Medicine: Explored for its pharmacological properties, including potential therapeutic applications
Industry: Employed in the production of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with cellular membranes and proteins. It acts by:
Molecular Targets: Binding to specific receptors or enzymes
Pathways Involved: Modulating signal transduction pathways, affecting cellular processes such as proliferation and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-N,N-dimethylpropan-1-amine hydrochloride
- N,N-dimethyl-1-propanamine
- 3-dimethylamino-1-propyl chloride hydrochloride
Uniqueness
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride stands out due to its unique decyloxy group, which imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88552-80-1 |
---|---|
Molekularformel |
C15H34ClNO |
Molekulargewicht |
279.89 g/mol |
IUPAC-Name |
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H33NO.ClH/c1-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)3;/h4-15H2,1-3H3;1H |
InChI-Schlüssel |
ZYJJCEYGKZUKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.